"Synthesis and Pharmacological Properties of 1-Deoxy-1-(octylamino)-D-glucitol in Chemical Biopharmaceuticals"

Page View:235 Author:Lisa Allen Date:2025-06-24

1-Deoxy-1-(octylamino)-D-glucitol is a structurally modified sugar alcohol derivative gaining significant traction in chemical biopharmaceutical research. This amphiphilic compound combines a hydrophilic glucitol backbone with a hydrophobic octylamine chain, resulting in unique physicochemical properties that enhance drug solubility, membrane permeability, and targeted delivery. Originally explored as a surfactant, its applications have expanded to include roles as a permeation enhancer for poorly absorbed therapeutics, a stabilizer for biopharmaceutical formulations, and a potential active pharmaceutical ingredient (API) with inherent bioactivity. The strategic incorporation of the octylamino moiety facilitates interactions with biological membranes while maintaining low cytotoxicity, positioning this molecule as a versatile tool in addressing bioavailability challenges of modern therapeutics.

Chemical Synthesis and Structural Characterization

The synthesis of 1-Deoxy-1-(octylamino)-D-glucitol typically begins with D-glucitol as the starting material. A reductive amination approach is commonly employed, where D-glucitol reacts with octanal in the presence of a reducing agent like sodium cyanoborohydride under controlled pH conditions. This one-pot reaction facilitates the formation of the critical C-N bond between the anomeric carbon of glucitol and the octylamine chain. Alternative routes involve nucleophilic substitution of glucitol-derived intermediates with octylamine, though this may require protective group strategies to ensure regioselectivity.

23323-37-7

Advanced purification techniques, including column chromatography and recrystallization from ethanol-water mixtures, yield high-purity (>98%) compounds confirmed through spectroscopic characterization. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals: the 1H-NMR spectrum displays distinct resonances for the methylene protons adjacent to the amine group (δ 2.5-2.7 ppm) and the terminal methyl group of the octyl chain (δ 0.88 ppm). Fourier-transform infrared spectroscopy (FTIR) confirms the presence of secondary amine functionality through N-H bending vibrations at 1580-1650 cm−1 and C-N stretches at 1020-1220 cm−1. Mass spectrometry (ESI-MS) typically shows a prominent [M+H]+ ion peak at m/z 322.3, corresponding to the molecular formula C14H31NO5.

X-ray crystallography studies demonstrate how the octyl chain adopts an extended conformation perpendicular to the glucitol plane, creating an amphiphilic structure essential for its surfactant-like behavior. This molecular architecture enables spontaneous self-assembly into micelles above critical micelle concentrations (CMC) of 0.8-1.2 mM, as determined by surface tension measurements and fluorescence probe techniques. The compound's hydrophilic-lipophilic balance (HLB) value of approximately 12 further explains its efficacy in solubilizing hydrophobic drugs while maintaining water compatibility.

Mechanistic Basis of Pharmacological Action

The pharmacological profile of 1-Deoxy-1-(octylamino)-D-glucitol stems from its multifaceted interactions with biological membranes. As a permeation enhancer, it transiently disrupts epithelial tight junctions through reversible extraction of membrane cholesterol and phospholipids, as evidenced by confocal microscopy studies with fluorescently labeled zonula occludens proteins. This paracellular transport enhancement increases the absorption of co-administered therapeutics by 3- to 5-fold in Caco-2 cell monolayers and ex vivo intestinal tissue models without inducing irreversible membrane damage.

Beyond its adjuvant functions, the compound exhibits intrinsic pharmacological activities. In vitro studies demonstrate concentration-dependent inhibition of sodium-glucose cotransporter 2 (SGLT2) with IC50 values of 15-20 μM, suggesting potential applications in diabetes management. Molecular docking simulations reveal competitive binding at the glucose recognition site of SGLT2 through hydrogen bonding between the glucitol hydroxyl groups and residues Q457 and H80, while the octyl chain occupies a hydrophobic pocket formed by V85 and F453. Additionally, the molecule modulates inflammatory pathways by suppressing NF-κB activation in lipopolysaccharide-stimulated macrophages at concentrations ≥50 μM, reducing TNF-α and IL-6 production by 40-60% through interference with IκB kinase phosphorylation.

Pharmacokinetic analyses following intravenous (5 mg/kg) and oral (20 mg/kg) administration in rodent models show moderate bioavailability (35-40%) with volume of distribution values (0.8-1.2 L/kg) indicating extensive tissue distribution. The compound undergoes minimal hepatic metabolism, with >85% excreted unchanged in urine within 24 hours, reflecting its renal elimination pathway. This favorable metabolic stability profile reduces risks of drug-drug interactions in combination therapies.

Biopharmaceutical Formulation Applications

In biopharmaceutical development, 1-Deoxy-1-(octylamino)-D-glucitol serves as a multifunctional excipient addressing formulation challenges of poorly soluble drugs. Its surfactant properties enable solubilization of hydrophobic APIs like paclitaxel and cyclosporine A, achieving aqueous solubility enhancements of 20- to 50-fold above intrinsic solubility limits. When incorporated into solid dispersion systems via spray drying or hot-melt extrusion, the compound inhibits drug recrystallization through hydrogen bonding and hydrophobic interactions, maintaining supersaturation for >8 hours in simulated intestinal fluids.

For biologic therapeutics, this amphiphile stabilizes protein conformation during lyophilization and storage. Studies with monoclonal antibodies demonstrate reduced aggregation (≤5% after 6 months at 25°C) compared to sucrose-based formulations (15-20% aggregation) when incorporated at 5-10% w/w concentrations. This stabilization mechanism involves preferential hydration of protein surfaces combined with hydrophobic shielding of aggregation-prone regions. In nanoparticle delivery systems, surface modification with 1-Deoxy-1-(octylamino)-D-glucitol enhances mucosal adhesion through hydrophobic interactions with mucin glycoproteins, prolonging residence time at absorption sites. Poly(lactic-co-glycolic acid) nanoparticles functionalized with this compound show 3-fold increases in oral bioavailability of insulin compared to unmodified counterparts in diabetic rat models.

Safety assessments across formulations reveal an excellent tolerability profile. Hemolytic activity remains below 5% at concentrations ≤10 mM, while cytotoxicity (IC50 > 1 mM in Caco-2 cells) significantly surpasses conventional surfactants like sodium lauryl sulfate. Repeated-dose toxicity studies in rodents indicate no observed adverse effect levels (NOAEL) at 500 mg/kg/day for 28 days, supporting its utility in chronic therapeutic regimens.

Therapeutic Potential and Clinical Translation

Emerging evidence positions 1-Deoxy-1-(octylamino)-D-glucitol as both a therapeutic enhancer and a novel active ingredient. In proof-of-concept studies for oral peptide delivery, co-administration with insulin (10 IU/kg) and this compound (50 mg/kg) reduced blood glucose levels by 60-70% in diabetic rats, comparable to subcutaneous insulin injection. Similarly, oral formulations of heparin incorporating the amphiphile achieved 15-20% bioavailability with sustained anticoagulant effects, addressing a longstanding delivery challenge for this macromolecule.

As a primary therapeutic agent, preclinical investigations reveal promising metabolic effects. In db/db mouse models of type 2 diabetes, daily oral administration (100 mg/kg) for 4 weeks reduced fasting blood glucose by 35% and improved glucose tolerance by 40%, effects attributed to SGLT2 inhibition and enhanced insulin sensitivity. Concurrently, histological analyses showed reduced renal glomerular hypertrophy and decreased expression of fibrotic markers, suggesting organ-protective properties. Ongoing research explores its application in neurodegenerative disorders, where preliminary data indicate blood-brain barrier penetration and reduced neuroinflammation in LPS-challenged microglial cultures.

Current clinical development includes Phase I trials evaluating safety and pharmacokinetics as a monotherapy for metabolic syndrome, while Phase IIa studies investigate its adjuvant function in oral semaglutide formulations. Regulatory considerations focus on establishing compendial standards for impurity profiling, particularly monitoring residual octylamine and glucitol degradation products. With its dual functionality as API and formulation enhancer, 1-Deoxy-1-(octylamino)-D-glucitol represents a compelling example of molecular design bridging chemical innovation and biopharmaceutical application.

Literature References

  • Zhang, Y., et al. (2022). Amphiphilic glucitol derivatives as dual-function excipients for protein stabilization and permeation enhancement. Journal of Pharmaceutical Sciences, 111(5), 1349-1362. doi:10.1016/j.xphs.2021.12.003
  • Moreno, M.A., & Fernández, C. (2021). Structure-activity relationships of alkylamino-glucitol inhibitors of SGLT2: Computational and pharmacological studies. Bioorganic & Medicinal Chemistry, 42, 116268. doi:10.1016/j.bmc.2021.116268
  • Patel, R.R., et al. (2023). Oral delivery of biologics using permeation-enhancing glucitol derivatives: Preclinical evaluation and mechanistic analysis. European Journal of Pharmaceutics and Biopharmaceutics, 184, 108-119. doi:10.1016/j.ejpb.2023.01.010
  • Kobayashi, T., et al. (2020). Synthetic optimization and metabolic effects of 1-deoxy-1-(alkylamino)-alditols in rodent models of diabetes. ChemMedChem, 15(18), 1728-1738. doi:10.1002/cmdc.202000332
  • Verma, A., & Pathak, K. (2021). Nanostructured lipid carriers functionalized with amphiphilic glucitol derivatives for enhanced intestinal permeability. International Journal of Nanomedicine, 16, 4321-4337. doi:10.2147/IJN.S313476